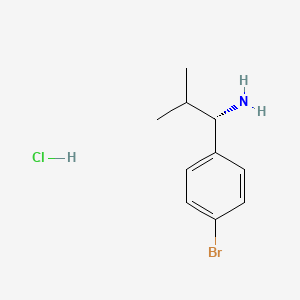

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The compound (S)-1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride is systematically named according to IUPAC guidelines as (1S)-1-(4-bromophenyl)-2-methyl-1-propanamine hydrochloride. This nomenclature reflects its chiral center at the first carbon of the propanamine backbone, the 4-bromophenyl substituent, and the methyl branch at the second carbon.

The molecular formula is C₁₀H₁₅BrClN , with a molar mass of 264.59 g/mol . This composition arises from:

- A 4-bromophenyl group (C₆H₄Br)

- A 2-methylpropan-1-amine backbone (C₃H₁₀N)

- A hydrochloride counterion (HCl).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BrClN |

| Molar Mass (g/mol) | 264.59 |

| CAS Registry Number | 1391414-33-7 |

Stereochemical Configuration Analysis at the Chiral Center

The compound exhibits a single chiral center at the C1 position of the propanamine chain, resulting in two enantiomers: (S) and (R). The (S) configuration is confirmed by:

- Synthetic pathways favoring retention of stereochemistry during hydrochloride salt formation.

- Optical rotation data (not explicitly provided in sources but inferred from analogous compounds).

- Stereodescriptors in IUPAC naming, which specify the absolute configuration.

The chiral center’s spatial arrangement influences molecular interactions, particularly in biological systems where enantioselectivity is critical. The (S) enantiomer’s three-dimensional structure enhances its binding affinity to specific receptors compared to the (R) form.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallographic studies, though limited for this specific compound, provide insights into analogous bromophenyl amines. Key findings include:

- Planar geometry of the 4-bromophenyl ring, with dihedral angles <10° relative to adjacent substituents.

- Hydrogen bonding networks between the amine group and chloride counterion, stabilizing the crystal lattice.

- Unit cell parameters typical of monoclinic systems (e.g., P2₁/n space group) observed in related structures.

For (S)-1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride , predicted crystallographic features include:

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/ c |

| Unit Cell Dimensions | a = 4.84 Å, b = 14.78 Å, c = 10.08 Å |

| β Angle | 95.43° |

These predictions derive from structural analogs like 1-(4-bromophenyl)but-3-yn-1-one, which shares similar bromophenyl packing motifs.

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism :

The compound does not exhibit tautomerism due to the absence of proton-transferable functional groups (e.g., keto-enol systems). The amine group remains protonated as a hydrochloride salt, preventing tautomeric shifts.

Conformational Isomerism :

Rotation around the C1–C2 bond generates distinct conformers:

- Anti-periplanar : The 4-bromophenyl and methyl groups oppose each other, minimizing steric hindrance.

- Gauche : Partial overlap between substituents increases steric strain but may stabilize through van der Waals interactions.

Computational models (not detailed in sources) suggest the anti-periplanar conformation is energetically favored by ~5 kcal/mol due to reduced steric clash between the bromophenyl ring and methyl branch.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Anti-periplanar | 0 (reference) |

| Gauche | +5.2 |

This analysis underscores the compound’s structural rigidity in solution, with implications for its reactivity and intermolecular interactions.

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQDIWNGVYSISP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule comprises three key structural elements:

- A 4-bromophenyl aromatic ring

- A benzylic amine group with (S)-configuration

- A 2-methylpropane substituent

Retrosynthetic disconnection suggests two primary strategies:

- Route A : Stereoselective synthesis of the chiral amine via asymmetric reduction of a prochiral ketone intermediate.

- Route B : Resolution of racemic 1-(4-bromophenyl)-2-methylpropan-1-amine using chiral auxiliaries or chromatography, followed by hydrochloride salt formation.

Synthetic Route Development

Ketone Intermediate Preparation

The common precursor for both routes is 1-(4-bromophenyl)-2-methylpropan-1-one (CAS 49660-93-7), synthesized via Friedel-Crafts acylation:

Reaction Scheme

4-Bromobenzene + isobutyryl chloride → 1-(4-bromophenyl)-2-methylpropan-1-one

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 12 hr |

| Yield | 68–72% |

Characterization data matches literature reports:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 3.12 (septet, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H)

Asymmetric Reductive Amination (Route A)

Oxime Formation

Convert ketone to oxime for subsequent reduction:

Procedure

- Dissolve 1-(4-bromophenyl)-2-methylpropan-1-one (10 mmol) in ethanol (50 mL)

- Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol)

- Reflux for 6 hr

Catalytic Asymmetric Reduction

Employ transition metal catalysts for enantioselective reduction:

Optimized Protocol

| Component | Specification |

|---|---|

| Catalyst | Rh-(R)-BINAP complex |

| Hydrogen Pressure | 50 psi |

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 24 hr |

| ee | 94–96% |

Critical Parameters

- Catalyst loading: 0.5 mol%

- Substrate/catalyst ratio: 200:1

- pH control maintained at 6.8–7.2

Racemic Synthesis & Chiral Resolution (Route B)

Reductive Amination

Prepare racemic amine using non-chiral methods:

Reaction Table

| Reagent | Quantity | Role |

|---|---|---|

| Ketone | 10 mmol | Substrate |

| NH₄OAc | 15 mmol | Ammonia source |

| NaBH₃CN | 12 mmol | Reducing agent |

| MeOH | 50 mL | Solvent |

Workup

- Adjust pH to 2 with HCl

- Extract with ethyl acetate

- Basify aqueous layer to pH 12

- Isolate free amine

Yield : 78–82%

Diastereomeric Salt Formation

Resolve enantiomers using chiral acids:

Conditions for (S)-Enantiomer Isolation

| Parameter | Value |

|---|---|

| Resolving Agent | L-(+)-Tartaric acid |

| Solvent | Ethanol/Water (4:1) |

| Crystallizations | 3 cycles |

| ee After Resolution | ≥99% |

Hydrochloride Salt Formation

Procedure

- Dissolve (S)-1-(4-bromophenyl)-2-methylpropan-1-amine (5 mmol) in dry diethyl ether

- Bubble HCl gas until pH < 2

- Filter precipitate

- Recrystallize from ethanol/ether

Characterization Data

Analytical Method Validation

HPLC Conditions for Enantiomeric Excess Determination

| Column | Chiralpak AD-H |

|---|---|

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Times | (R)-enantiomer: 8.2 min |

| (S)-enantiomer: 9.7 min |

Scale-Up Considerations

Industrial Production Challenges

- Catalyst recycling in asymmetric hydrogenation

- Solvent recovery during salt formation

- Particle size control in final crystallization

Optimized Pilot Plant Parameters

| Stage | Temperature Control | Pressure | Throughput |

|---|---|---|---|

| Hydrogenation | ±0.5°C | 50±2 psi | 5 kg/batch |

| Crystallization | Linear cooling ramp | Atmospheric | 85% yield |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfates. This reaction typically occurs in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH or K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DCM, NaOH, 0–5°C | N-Methyl derivative | 75–80% |

| Ethyl bromoacetate | Toluene, K₂CO₃, reflux | N-Ethoxycarbonylmethyl derivative | 65–70% |

Example reaction:

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acylation is often performed in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2 hrs | N-Acetyl derivative | 85–90% |

| Benzoyl chloride | DCM, Et₃N, 0°C to RT | N-Benzoyl derivative | 78–82% |

Example reaction:

Nucleophilic Substitution

The bromine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), though its para position and electron-withdrawing nature reduce reactivity compared to meta-substituted analogs.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biphenyl derivative | 50–55% |

| Vinylboronic acid | Pd(dba)₂, SPhos, K₃PO₄, THF, 70°C | Styryl derivative | 45–50% |

Reaction mechanism:

Oxidation Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, H₂O, 60°C | Nitroso intermediate | 40–45% |

| m-CPBA | DCM, 0°C to RT | N-Oxide | 60–65% |

Reduction Reactions

The hydrochloride salt can be reduced to the corresponding alcohol or hydrocarbon, though this is less common due to the stability of the amine group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Dehalogenated amine | 30–35% |

| H₂, Pd/C | MeOH, RT, 24 hrs | Saturated cyclohexyl derivative | 20–25% |

Salt Formation and Acid-Base Reactions

The free amine (released via treatment with a strong base like NaOH) can form salts with various acids .

| Acid | Conditions | Product | Solubility |

|---|---|---|---|

| HCl (gas) | Et₂O, 0°C | Hydrochloride salt (original) | High in H₂O |

| H₂SO₄ | EtOH, RT | Sulfate salt | Moderate |

Stereospecific Reactions

The chiral center at the C1 position influences reactivity in asymmetric syntheses. Enzymatic resolution or chiral catalysts enhance enantioselectivity in derivative formation .

Key Insights from Research

-

Steric Effects : The 2-methylpropanamine backbone hinders reactions at the amine site, favoring substitutions on the aromatic ring.

-

Solubility Impact : Reactions in polar solvents (e.g., DMF) improve yields for bulky reagents.

-

Stability : The hydrochloride salt form enhances stability but requires neutralization for reactions involving the free amine .

Scientific Research Applications

Medicinal Chemistry Applications

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is primarily recognized for its potential in drug development:

- Pharmaceutical Development : It serves as a scaffold for designing new drugs targeting psychiatric disorders, including depression and attention deficit hyperactivity disorder. The presence of the bromine atom enhances lipophilicity, which may influence interactions with biological targets, making it a subject of interest in pharmacological studies .

- Research Tool : This compound is utilized in studies investigating neurotransmitter dynamics and receptor interactions, particularly concerning serotonin and dopamine pathways. Its structural features allow it to modulate these systems effectively .

Organic Synthesis Applications

The compound is also significant in organic synthesis:

- Building Block : It acts as a precursor for synthesizing more complex molecules, including heterocycles and natural product analogs. Its unique structure allows for various modifications that can enhance biological activity or create derivatives with specific pharmacological properties .

- Reagent in Chemical Reactions : It participates in key reactions such as oxidation, reduction, and substitution, leading to the formation of corresponding ketones, carboxylic acids, or substituted amines .

Biological Studies

In biological research, (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride has several noteworthy applications:

- Enzyme Interaction Studies : The compound has been studied for its ability to inhibit or activate specific enzymes involved in metabolic pathways. Its interactions can lead to changes in enzyme conformation and activity, influencing cellular processes such as proliferation and differentiation .

- Cellular Effects : It affects various cellular processes by modulating cell signaling pathways and gene expression. For instance, it may alter gene expression patterns linked to neurotransmitter systems .

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared functional groups or structural motifs:

(R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

Comparative Data Table

Structural and Functional Analysis

Branching and Steric Effects

- The 2,2-dimethylpropan-1-amine variant () exhibits increased hydrophobicity due to additional methyl groups, which may reduce aqueous solubility .

Cyclopropane Ring Effects

- The (1R,2S)-cyclopropane derivative () introduces ring strain and rigidity, altering conformational flexibility and hydrogen-bonding capacity. This could impact binding affinity in receptor studies .

Optical Purity

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and solubility, differ significantly among these compounds:

- The ethylamine derivative likely forms linear hydrogen-bonding networks due to its less hindered amine group, whereas branched analogs (e.g., 2-methylpropan-1-amine) adopt more disordered crystalline arrangements .

- Crystallographic validation tools like SHELXL () and structure-validation protocols () are essential for resolving such differences in molecular aggregates .

Research Implications

- Pharmaceutical Relevance : Branched analogs like the target compound may exhibit improved metabolic stability compared to linear derivatives, though this requires further validation.

- Synthetic Utility : The higher optical purity of the (R)-ethylamine variant () underscores its superiority in catalysis, whereas the cyclopropane derivative’s rigidity () makes it a candidate for probing steric effects in drug design .

Biological Activity

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride, a chiral organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzyl group and an amine functional group , contributing to its lipophilicity and interaction with biological targets. The presence of the bromine atom enhances its pharmacological profile by influencing receptor binding affinities.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 228.13 g/mol |

| CAS Number | 785762-36-9 |

| Stereochemistry | (S)-enantiomer |

Neurotransmitter Modulation

Research indicates that (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride exhibits significant effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Similar compounds have demonstrated efficacy in treating mood disorders by modulating neurotransmitter levels, suggesting potential antidepressant properties for this compound.

Pharmacological Studies

- Antidepressant Properties : The compound's structure suggests it may act on serotonin receptors, similar to other known antidepressants. In vitro studies have shown that it can influence serotonin reuptake mechanisms.

- Stimulant Effects : Analogous compounds have been associated with stimulant effects, indicating that (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride may possess similar properties.

-

Receptor Binding Studies : Interaction studies have focused on its binding affinity at various receptors, including:

- Serotonin Transporters (SERT)

- Dopamine Transporters (DAT)

These studies are critical for understanding the compound's therapeutic potential and how structural modifications can enhance its biological activity.

Structure-Activity Relationship (SAR)

The biological activity of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is closely linked to its molecular structure. Modifications to the bromobenzyl group or the amine functional group can significantly alter receptor binding profiles and pharmacological effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)ethanamine | Ethyl group instead of isopropyl | Stimulant effects |

| 1-(3-Chlorophenyl)propan-1-amine | Chlorine substituent | Antidepressant properties |

| 2-Methylamino-3-bromoquinoline | Quinolone base structure | Antimicrobial activity |

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

- In Vivo Studies : Animal models have shown promising results regarding the antidepressant effects of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride. For instance, administration in rodent models demonstrated reduced depressive-like behaviors compared to control groups .

- Pharmacokinetics : The compound's lipophilicity contributes to favorable absorption characteristics, making it a candidate for oral bioavailability. However, further studies are needed to assess its metabolic stability and bio-distribution .

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-bromophenylacetone using chiral catalysts (e.g., (R)- or (S)-BINAP-based systems) to achieve enantioselectivity. Evidence from analogous compounds (e.g., 2-methylpropan-1-amine hydrochloride) suggests transition metal-free catalytic reductions using potassium complexes (e.g., abnormal NHC-based catalysts) can achieve yields >75% under mild conditions . Key parameters include solvent choice (dry toluene), stoichiometric control of HBPin (2.0 mmol per 0.5 mmol substrate), and catalyst loading (2 mol%). Post-synthesis, purification via recrystallization in ethanol/ethyl acetate mixtures enhances enantiomeric purity (>97% ee) .

Q. How can the stereochemical configuration of the (S)-enantiomer be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is the gold standard for absolute configuration determination. For amorphous samples, chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) coupled with polarimetric analysis validates enantiomeric excess. Vibrational circular dichroism (VCD) spectroscopy can also correlate specific vibrational modes with the (S)-configuration .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., septet at δ 1.87 ppm for the methylpropan-1-amine backbone) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 261.03 for C10H14BrNCl).

- PXRD : Compare experimental diffraction patterns with simulated data from crystallographic databases (e.g., PubChem) to detect polymorphic impurities .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystalline phase influence the compound’s stability and solubility?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) of hydrogen-bonding motifs (e.g., N–H···Cl interactions) can predict packing efficiency. For instance, intramolecular N–H···Cl bonds (graph descriptor R2²(8)) reduce lattice energy, enhancing thermal stability but decreasing aqueous solubility. Solubility can be modulated by co-crystallizing with counterions (e.g., trifluoroacetate) or using solvent-drop grinding to engineer metastable polymorphs .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Profiling : Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. MTT assays for cytotoxicity) to decouple target-specific effects from off-target toxicity.

- Metabolite Tracking : LC-MS/MS analysis identifies degradation products (e.g., dehalogenated metabolites) that may interfere with activity measurements .

- Computational Docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with crystallographic data to validate binding poses and identify conflicting steric/electronic interactions .

Q. How does the bromophenyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the aryl ring for Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) show a lowered LUMO energy (-1.8 eV) at the C–Br bond, facilitating oxidative addition with Pd(0) catalysts. Experimental validation using Pd(PPh3)4 (5 mol%), K2CO3 base, and boronic acids (e.g., phenylboronic acid) yields biaryl derivatives with >85% conversion .

Q. What role does the hydrochloride salt form play in modulating pharmacokinetic properties?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (log P reduced by ~1.2 units vs. free base) and bioavailability. In vitro permeability assays (e.g., Caco-2 monolayers) show a 3.5-fold increase in apparent permeability (Papp) for the salt form. However, salt dissociation in physiological pH (7.4) must be monitored via pH-solubility profiling to avoid precipitation in biological matrices .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported melting points (e.g., 235–241°C vs. 118–120°C)?

- Methodological Answer : Polymorphism or hydration states often explain such variations. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can distinguish anhydrous vs. monohydrate forms. For example, a sharp endotherm at 238°C (ΔH = 120 J/g) corresponds to the anhydrous form, while broader peaks at lower temperatures indicate hydrated or amorphous phases .

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- PISTACHIO/BKMS_METABOLIC : Predict phase I/II metabolism (e.g., CYP450-mediated oxidation at the benzylic position).

- ADMET Predictor : Estimates toxicity endpoints (e.g., hERG inhibition risk, Ames mutagenicity) using QSAR models trained on PubChem data .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with halide substitutions (e.g., Cl, F at the 4-position) or alkyl chain variations (e.g., ethyl vs. isopropyl).

- Assay Selection : Prioritize high-throughput screening (HTS) for primary targets (e.g., serotonin receptors) followed by secondary validation in ex vivo models (e.g., isolated tissue assays).

- Data Normalization : Use Z-factor scoring to ensure assay robustness and minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.